molecular formula C12H14N2 B1356880 3-(Pyrrolidin-3-yl)-1H-indole CAS No. 3766-02-7

3-(Pyrrolidin-3-yl)-1H-indole

Cat. No. B1356880
CAS RN: 3766-02-7
M. Wt: 186.25 g/mol
InChI Key: QEHMBCDTVQBATA-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)-1H-indole , also known as pyrrolidinoindole , is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring fused to an indole moiety. The pyrrolidine ring consists of a five-membered saturated ring containing one nitrogen atom. This compound exhibits interesting pharmacological properties due to its unique structure.



Synthesis Analysis

Pyrrolidinoindole can be synthesized through various methods. One common approach involves the reaction of an appropriate indole precursor with a pyrrolidine derivative. For instance, a Pictet-Spengler cyclization between an aldehyde and a 4-chlorobutan-1-amine can yield pyrrolidinoindole. Additionally, aza-Cope-Mannich cyclization reactions have been employed to construct the pyrrolidine ring efficiently.



Molecular Structure Analysis

The molecular formula of 3-(Pyrrolidin-3-yl)-1H-indole is C₁₃H₁₄N₂ . It consists of a pyrrolidine ring attached to the indole aromatic system. The stereochemistry of the carbons in the pyrrolidine ring significantly influences its biological activity.



Chemical Reactions Analysis

Pyrrolidinoindole can participate in various chemical reactions, including cyclizations, functionalizations, and derivatizations. Notably, its reactivity depends on the substituents present on both the pyrrolidine and indole portions. For example, it can undergo Mannich reactions, iminium ion formation, and intramolecular transformations.



Physical And Chemical Properties Analysis


  • Appearance : Pyrrolidinoindole is typically a colorless liquid.

  • Solubility : It is miscible with water and most organic solvents.

  • Melting Point : Approximately -63°C.

  • Boiling Point : Around 87°C.


Scientific Research Applications

Corrosion Inhibition

3-Amino alkylated indoles, including 3-(pyrrolidin-3-yl)-1H-indole derivatives, have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. They have demonstrated high inhibition efficiency due to their ability to adsorb on steel surfaces, thereby protecting the metal from corrosion. This characteristic is particularly valuable in industrial applications where steel is exposed to corrosive agents (Verma et al., 2016).

Synthesis of Complex Organic Compounds

The compound has been used in the divergent synthesis of complex organic molecules. For example, it plays a role in the synthesis of bis(indolyl)methanes (BIMs) through photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. This process is significant in organic chemistry for creating natural products and potential drug candidates (Silalai & Saeeng, 2023).

Pharmaceutical Applications

Research on 3-(pyrrolidin-3-yl)-1H-indole derivatives has shown potential in pharmaceutical applications. For instance, derivatives of this compound have been explored for their activity as high-affinity human 5-HT(1B/1D) ligands, which could have implications in the treatment of neurological disorders and other health conditions (Egle et al., 2004).

Optoelectronic Properties

The optoelectronic propertiesand charge transfer characteristics of 3-(pyrrolidin-3-yl)-1H-indole derivatives have been studied, suggesting potential applications in organic semiconductor devices. These properties include absorption and emission spectra, hole reorganization energies, and intrinsic mobility, making these compounds suitable for use in multifunctional organic electronic materials (Irfan et al., 2019).

Platelet Activating Factor Antagonists

Indole compounds substituted at the 3-position, including 3-(pyrrolidin-3-yl)-1H-indole, have shown promise as potent antagonists of platelet activating factor (PAF). This is significant in the treatment of PAF-related disorders such as asthma, shock, and acute inflammation (Summers & Albert, 1987).

Antitumor Properties

Compounds derived from 3-(pyrrolidin-3-yl)-1H-indole have been investigated for their antitumor activities. These derivatives have demonstrated potential in inhibiting tumor growth and inducing apoptotic responses in cancer cells, which could be significant in the development of new cancer therapies (Carbone et al., 2013).

Antidepressant Activity

Certain derivatives of 3-(pyrrolidin-3-yl)-1H-indole have been synthesized and shown to exhibit antidepressant activity. These compounds were tested in animal models and demonstrated significant efficacy, suggesting potential use in the development of new antidepressant drugs (Patil & Bari, 2013).

Safety And Hazards


  • Flammability : Highly flammable.

  • Toxicity : Harmful if ingested or inhaled.

  • Corrosiveness : Corrosive.

  • Mutagenicity : Possible mutagenic effects.


Future Directions

Researchers should explore pyrrolidinoindole derivatives further, investigating their potential as drug candidates. Understanding their binding modes to enantioselective proteins and optimizing their stereochemistry could lead to novel therapeutic agents.


Please note that this analysis is based on available literature, and further research may provide additional insights.


properties

IUPAC Name

3-pyrrolidin-3-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-4,8-9,13-14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHMBCDTVQBATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593499
Record name 3-(Pyrrolidin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-3-yl)-1H-indole

CAS RN

3766-02-7
Record name 3-(Pyrrolidin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Nirogi, A Dwarampudi, R Kambhampati… - Bioorganic & medicinal …, 2011 - Elsevier
A series of N 1 -arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole and N 1 -arylsulfonyl-3-(4-chloro-2,5-dihydro-1H-pyrrol-3-yl)-1H-indole derivatives (tryptamine derivatives with rigidized side …
Number of citations: 28 www.sciencedirect.com
DC Cole, WJ Lennox, JR Stock, JW Ellingboe… - Bioorganic & medicinal …, 2005 - Elsevier
… The 3-piperidin-3-yl-, 3-(1-methylpyrrolidin-2-ylmethyl)-, and 3-pyrrolidin-3-yl-1H-indole arrays (8–13) appear to be able to adopt a conformation that allows high affinity 5-HT 6 receptor …
Number of citations: 48 www.sciencedirect.com
YS Cho, L Whitehead, J Li, CHT Chen… - Journal of medicinal …, 2010 - ACS Publications
… The remaining water was removed azeotropically with toluene to give the crude product 2-methyl-3-pyrrolidin-3-yl-1H-indole (1.95 g) in quantitative yield. H NMR (400 MHz, CD 3 OD) δ …
Number of citations: 39 pubs.acs.org
AV Ivachtchenko, YA Ivanenkov - Expert Opinion on Therapeutic …, 2012 - Taylor & Francis
Introduction: Among a variety of proteins included in a relatively wide GPCR family, serotonin 5HT receptors (5HT 6 Rs) are highly attractive as important biological targets with …
Number of citations: 18 www.tandfonline.com

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